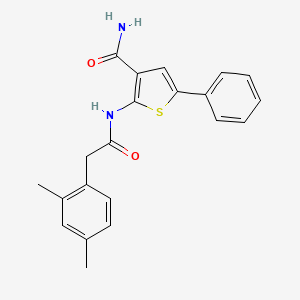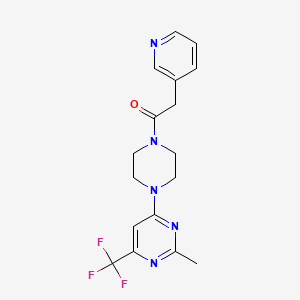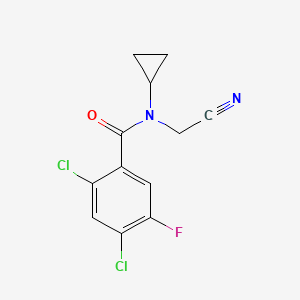
2,4-dichloro-N-(cyanomethyl)-N-cyclopropyl-5-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DCF is a chemical compound that belongs to the benzamide family. It is a white crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide. DCF has been found to possess various biological activities, including anti-inflammatory, analgesic, and antitumor effects. Due to these properties, DCF has been extensively studied for its potential applications in the field of medicine.
科学研究应用
DCF has been extensively studied for its potential applications in the field of medicine. It has been found to possess anti-inflammatory, analgesic, and antitumor effects. Additionally, DCF has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. Furthermore, DCF has been found to possess antibacterial and antifungal activities.
作用机制
The mechanism of action of DCF is not fully understood. However, it has been proposed that DCF exerts its biological activities by inhibiting the activity of various enzymes and proteins. For example, DCF has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
DCF has been found to possess various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, DCF has been found to inhibit the expression of matrix metalloproteinases (MMPs), enzymes that play a key role in tissue remodeling and inflammation.
实验室实验的优点和局限性
DCF has several advantages for lab experiments. It is relatively easy to synthesize, and its biological activities have been extensively studied. Additionally, DCF has been found to possess low toxicity, making it a safe compound to use in lab experiments. However, there are also some limitations to using DCF in lab experiments. For example, DCF has been found to have poor solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on DCF. One area of research is to further investigate the mechanism of action of DCF. Additionally, more studies are needed to determine the optimal dosage and administration route of DCF for various medical conditions. Furthermore, research is needed to determine the potential side effects of DCF and to develop strategies to minimize these side effects. Finally, more studies are needed to investigate the potential applications of DCF in other fields, such as agriculture and environmental science.
In conclusion, DCF is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It possesses various biological activities, including anti-inflammatory, analgesic, and antitumor effects. The synthesis method of DCF is relatively easy, and its biological activities have been extensively studied. However, there are also some limitations to using DCF in lab experiments. Future research directions include investigating the mechanism of action of DCF, determining the optimal dosage and administration route of DCF, and investigating the potential applications of DCF in other fields.
合成方法
DCF can be synthesized using various methods. One of the most common methods involves the reaction of 2,4-dichloro-5-fluoroaniline with cyanomethyl cyclopropane carboxylate in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to yield DCF.
属性
IUPAC Name |
2,4-dichloro-N-(cyanomethyl)-N-cyclopropyl-5-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2FN2O/c13-9-6-10(14)11(15)5-8(9)12(18)17(4-3-16)7-1-2-7/h5-7H,1-2,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZAUZVFQXRBOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC#N)C(=O)C2=CC(=C(C=C2Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methyl-4-[4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2527995.png)
![N-(5-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2527996.png)
![5-chloro-N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2527998.png)
![1-(2-propynyl)-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2527999.png)
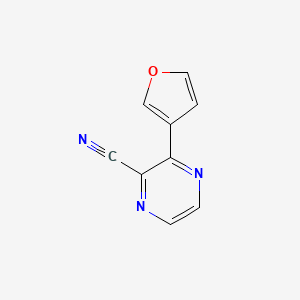
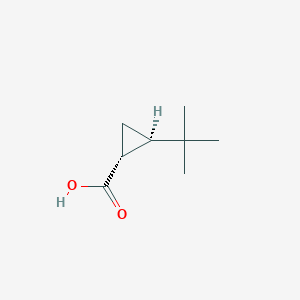
![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide](/img/structure/B2528004.png)
![5-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-(5-((o-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile](/img/structure/B2528007.png)
![6-(2,5-Dimethoxyphenyl)-4-methyl-2-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2528008.png)
![3-nitro-4-[4-(phenylsulfonyl)piperazino]benzenecarbaldehyde O-methyloxime](/img/structure/B2528013.png)
